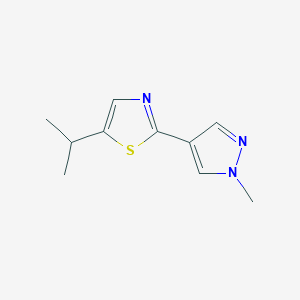![molecular formula C14H19N5O B6631581 3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]butanamide](/img/structure/B6631581.png)
3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]butanamide, also known as AMTB, is a chemical compound that has been widely researched in the field of neuroscience. It is a selective antagonist for the GABA-A receptor, which is a type of receptor that plays a critical role in the central nervous system. The purpose of
Mecanismo De Acción
3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]butanamide acts as a selective antagonist for the GABA-A receptor, which is a type of receptor that plays a critical role in the regulation of inhibitory neurotransmission in the central nervous system. GABA-A receptors are composed of several subunits, and 3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]butanamide selectively binds to the α2 and α3 subunits. By binding to these subunits, 3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]butanamide prevents the binding of GABA, which is the primary inhibitory neurotransmitter in the central nervous system. This results in the inhibition of inhibitory neurotransmission, leading to an increase in excitability in the central nervous system.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]butanamide depend on the specific receptor subunits that it binds to. By selectively binding to the α2 and α3 subunits of the GABA-A receptor, 3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]butanamide inhibits inhibitory neurotransmission, leading to an increase in excitability in the central nervous system. This can result in a range of effects, including anticonvulsant activity, anxiogenic effects, and pro-depressive effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]butanamide in lab experiments is its selectivity for the α2 and α3 subunits of the GABA-A receptor. This allows researchers to study the specific effects of inhibiting these subunits without affecting other subunits or receptors. However, one limitation of using 3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]butanamide is that it is not very potent, which can make it difficult to achieve the desired level of inhibition in some experiments.
Direcciones Futuras
There are several future directions for the study of 3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]butanamide. One potential direction is to investigate its potential therapeutic applications in the treatment of neurological disorders such as anxiety, depression, and epilepsy. Another direction is to study the specific effects of inhibiting the α2 and α3 subunits of the GABA-A receptor in different regions of the central nervous system. Additionally, further research could be done to improve the potency of 3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]butanamide, making it a more effective tool for studying the GABA-A receptor.
Métodos De Síntesis
The synthesis of 3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]butanamide involves a series of chemical reactions that start with the reaction of 3-(1H-1,2,4-triazol-1-yl)benzaldehyde with 3-bromo-2-methylbutan-1-amine. This reaction yields 3-(1H-1,2,4-triazol-1-ylmethyl)benzylamine, which is then reacted with 2-bromo-N-methylacetamide to produce 3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]butanamide. The final product is purified using column chromatography.
Aplicaciones Científicas De Investigación
3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]butanamide has been widely studied for its potential therapeutic applications in the treatment of various neurological disorders such as anxiety, depression, and epilepsy. It has been found to be a selective antagonist for the GABA-A receptor, which is involved in the regulation of inhibitory neurotransmission in the central nervous system. 3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]butanamide has also been shown to have anticonvulsant properties, making it a potential treatment for epilepsy.
Propiedades
IUPAC Name |
3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O/c1-10(11(2)15)14(20)18-13-5-3-4-12(6-13)7-19-9-16-8-17-19/h3-6,8-11H,7,15H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFYOKMVBDUHBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)N)C(=O)NC1=CC=CC(=C1)CN2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-chloroquinolin-8-yl)methyl]-2-(oxolan-3-yl)ethanamine](/img/structure/B6631498.png)
![N-[4-(trifluoromethoxy)phenyl]oxazinane-2-carboxamide](/img/structure/B6631502.png)

![3-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6631521.png)
![3-[[2-(1-Adamantyl)acetyl]amino]-2-methylbutanoic acid](/img/structure/B6631527.png)


![3-[(2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6631540.png)

![3-[(5-Chloropyridine-2-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6631555.png)
![3-[(3-Chloro-4-fluorobenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6631567.png)

![2-Methyl-3-[(4-pyrazol-1-ylbenzoyl)amino]butanoic acid](/img/structure/B6631574.png)
